molecular formula C11H10N2O3S B1299621 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid CAS No. 436811-29-9

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Cat. No.: B1299621
CAS No.: 436811-29-9
M. Wt: 250.28 g/mol
InChI Key: VPIAMVJQJJHOFF-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a complex organic compound that features a thiazolidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid typically involves the reaction of 3-methyl-4-oxo-thiazolidine with an appropriate benzoic acid derivative under controlled conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered oxidation states.

Scientific Research Applications

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxo-thiazolidine: A precursor in the synthesis of the target compound.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different functional groups.

Uniqueness

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is unique due to its specific combination of a thiazolidine ring and a benzoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-3-7(5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIAMVJQJJHOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360991
Record name 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436811-29-9
Record name 3-[(3-Methyl-4-oxo-2-thiazolidinylidene)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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